REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]([C:15]([O:17][CH3:18])=[O:16])[CH:8]=[C:9]([CH:14]=1)[C:10]([O:12][CH3:13])=[O:11])C=C.CN(C)[C:21]1[CH:26]=CC=C[CH:22]=1>CCOC(C)=O>[CH2:26]([C:14]1[C:5]([OH:4])=[CH:6][C:7]([C:15]([O:17][CH3:18])=[O:16])=[CH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])[CH:21]=[CH2:22]
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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CN(C1=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with 0.5 N HCl, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
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CUSTOM
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Details
|
The solvent was evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
The desired product was purified via silica gel gradient column chromatography with EtOAc/Hex (10-25%)
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=C(C(=O)OC)C=C1O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |